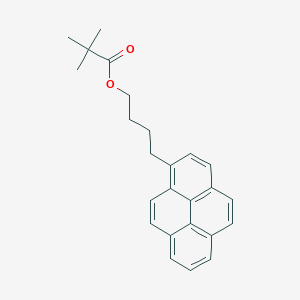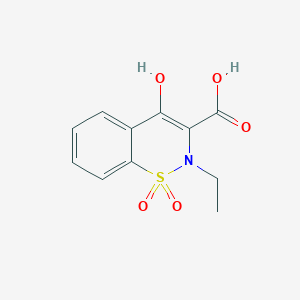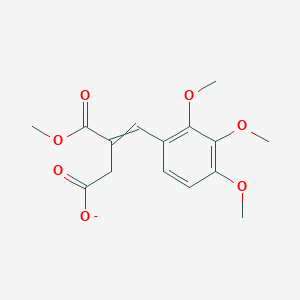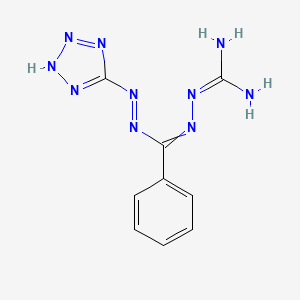![molecular formula C23H26OSi B14320323 Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane CAS No. 105024-73-5](/img/structure/B14320323.png)
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-(3-phenoxyphenyl)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane typically involves the reaction of phenylsilane with appropriate reagents to introduce the 3-(3-phenoxyphenyl)propyl group. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a silicon-containing precursor to form the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The phenyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
科学研究应用
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Research into its potential as a component in pharmaceuticals and medical devices is ongoing.
Industry: It finds applications in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane involves interactions with molecular targets through its silicon-containing groups. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to participate in specific reactions, making it valuable in targeted applications.
相似化合物的比较
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-(3-phenoxyphenyl)propyl group.
Dimethylphenylsilane: Contains two methyl groups and a phenyl group but lacks the propyl group.
Diphenylsilane: Contains two phenyl groups instead of the mixed phenyl and propyl groups.
Uniqueness
Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane is unique due to the presence of the 3-(3-phenoxyphenyl)propyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
105024-73-5 |
|---|---|
分子式 |
C23H26OSi |
分子量 |
346.5 g/mol |
IUPAC 名称 |
dimethyl-[3-(3-phenoxyphenyl)propyl]-phenylsilane |
InChI |
InChI=1S/C23H26OSi/c1-25(2,23-16-7-4-8-17-23)18-10-12-20-11-9-15-22(19-20)24-21-13-5-3-6-14-21/h3-9,11,13-17,19H,10,12,18H2,1-2H3 |
InChI 键 |
NAVYXEAZTRNBES-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)



![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
